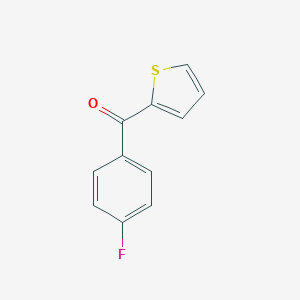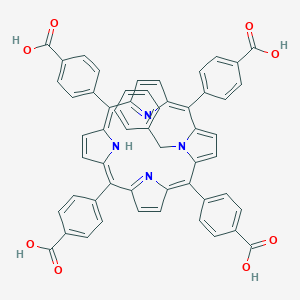
N-Bzhtcpp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is a porphyrin derivative, which is a type of organic compound known for its distinctive structure consisting of four pyrrole rings interconnected by methine bridges. Porphyrins are essential in various biological systems, such as heme and chlorophyll, and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic conditions to form the porphyrin macrocycle. The specific steps include:
Condensation Reaction: Benzaldehyde derivatives react with pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid, to form the porphyrin macrocycle.
Benzylation: The porphyrin macrocycle is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl groups.
Industrial Production Methods
Industrial production of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic conditions.
Major Products Formed
Oxidized Porphyrins: Formed through oxidation reactions, these derivatives have applications in catalysis and materials science.
Reduced Porphyrins: Resulting from reduction reactions, these compounds are used in photodynamic therapy and as photosensitizers.
Substituted Porphyrins: These derivatives have various applications in drug delivery and molecular electronics.
Scientific Research Applications
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This photodynamic effect leads to the oxidation of cellular components, resulting in cell death. The compound targets cellular membranes, proteins, and nucleic acids, disrupting their function and leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: A similar porphyrin derivative without the benzyl groups, used in similar applications.
4,4′,4′′,4′′′-(Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): Another porphyrin derivative with carboxyl groups, used in catalysis and materials science.
Uniqueness
N-Benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine is unique due to the presence of benzyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, including photodynamic therapy and as a catalyst in organic reactions .
Properties
CAS No. |
108440-59-1 |
|---|---|
Molecular Formula |
C55H36N4O8 |
Molecular Weight |
880.9 g/mol |
IUPAC Name |
4-[23-benzyl-10,15,20-tris(4-carboxyphenyl)-21H-porphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C55H36N4O8/c60-52(61)36-14-6-32(7-15-36)48-40-22-23-41(56-40)49(33-8-16-37(17-9-33)53(62)63)43-25-27-45(58-43)51(35-12-20-39(21-13-35)55(66)67)47-29-28-46(59(47)30-31-4-2-1-3-5-31)50(44-26-24-42(48)57-44)34-10-18-38(19-11-34)54(64)65/h1-29,56H,30H2,(H,60,61)(H,62,63)(H,64,65)(H,66,67) |
InChI Key |
TYKXQJUSHZBYAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=C2C(=C4C=CC(=N4)C(=C5C=CC(=C(C6=NC(=C3C7=CC=C(C=C7)C(=O)O)C=C6)C8=CC=C(C=C8)C(=O)O)N5)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O |
Synonyms |
N-benzyl-5,10,15,20-tetrakis(4-carboxyphenyl)porphine N-bzHTCPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


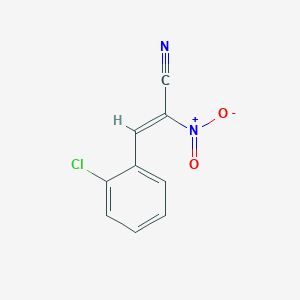


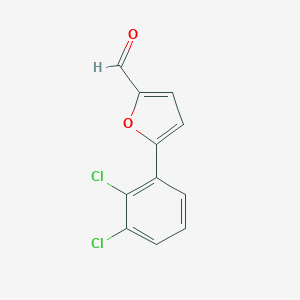
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

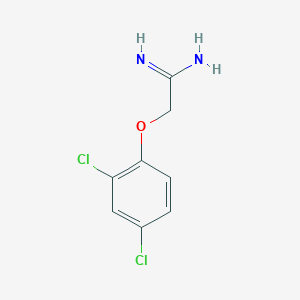
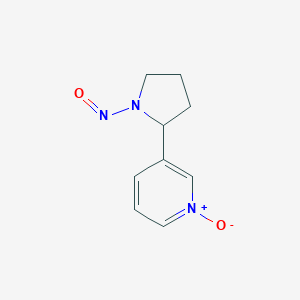
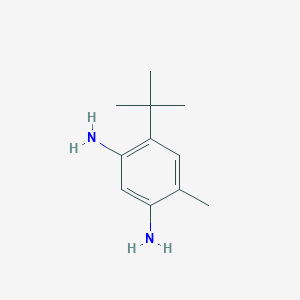
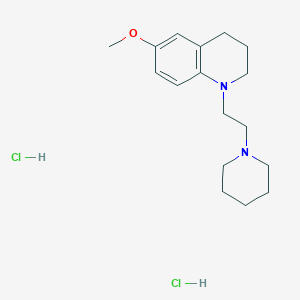
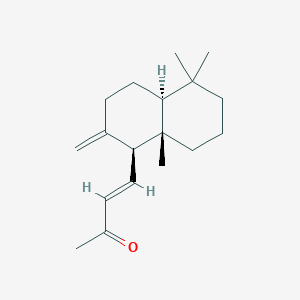
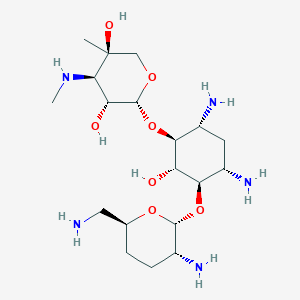
![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
